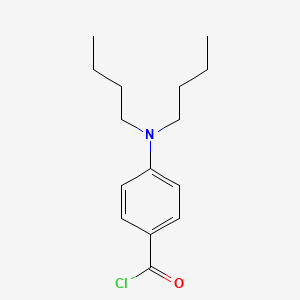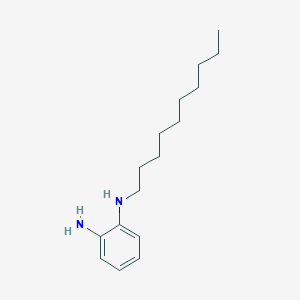
1,2-Benzenediamine, N-decyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediamine, N-decyl- is an organic compound that belongs to the class of aromatic diamines. It is a derivative of 1,2-benzenediamine, where one of the hydrogen atoms on the nitrogen is replaced by a decyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenediamine, N-decyl- typically involves the reaction of 1,2-benzenediamine with a decyl halide under basic conditions. The reaction can be represented as follows:
C6H4(NH2)2+C10H21X→C6H4(NH2)(NHC10H21)+HX
where (X) is a halogen (usually chlorine or bromine). The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed.
Industrial Production Methods
In industrial settings, the production of 1,2-benzenediamine, N-decyl- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediamine, N-decyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1,2-Benzenediamine, N-decyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1,2-benzenediamine, N-decyl- involves its interaction with molecular targets such as enzymes and receptors. The decyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can inhibit specific enzymes or bind to receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenediamine: The parent compound without the decyl group.
1,3-Benzenediamine: An isomer with amino groups at different positions.
1,4-Benzenediamine: Another isomer with amino groups at para positions.
Uniqueness
1,2-Benzenediamine, N-decyl- is unique due to the presence of the decyl group, which imparts distinct physicochemical properties such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound in various applications, particularly in medicinal chemistry and industrial processes.
Propriétés
Numéro CAS |
72816-82-1 |
|---|---|
Formule moléculaire |
C16H28N2 |
Poids moléculaire |
248.41 g/mol |
Nom IUPAC |
2-N-decylbenzene-1,2-diamine |
InChI |
InChI=1S/C16H28N2/c1-2-3-4-5-6-7-8-11-14-18-16-13-10-9-12-15(16)17/h9-10,12-13,18H,2-8,11,14,17H2,1H3 |
Clé InChI |
FCBYVPCDMVNVDI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)

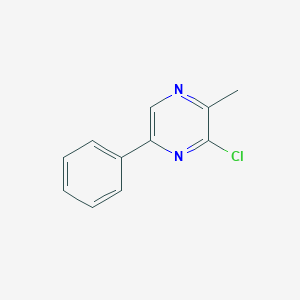
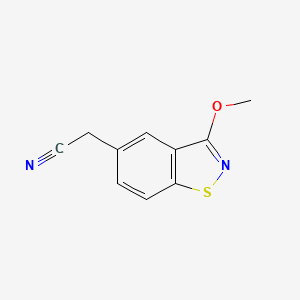
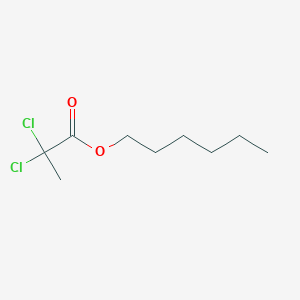

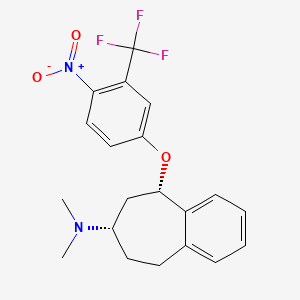
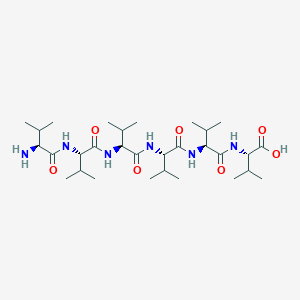
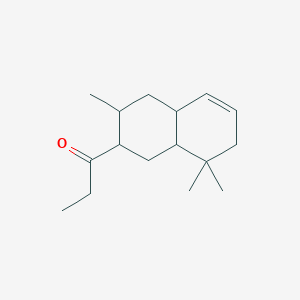

![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)

